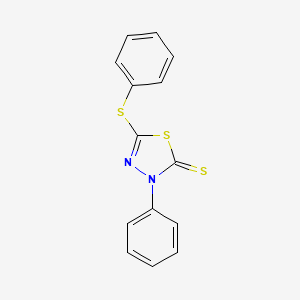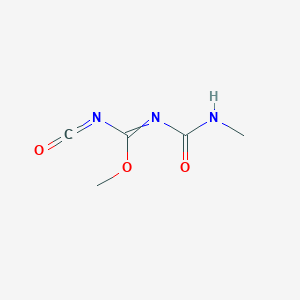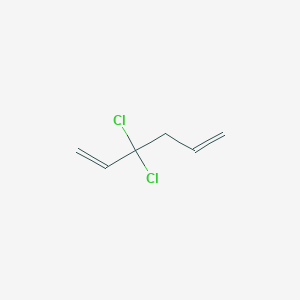
Barbituric acid, 5-(2-benzyloxyethyl)-5-ethyl-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barbituric acid, 5-(2-benzyloxyethyl)-5-ethyl-, sodium salt is a derivative of barbituric acid, a compound known for its central nervous system depressant properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid, 5-(2-benzyloxyethyl)-5-ethyl-, sodium salt typically involves the alkylation of barbituric acid derivatives. One common method includes the reaction of barbituric acid with 2-benzyloxyethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Barbituric acid, 5-(2-benzyloxyethyl)-5-ethyl-, sodium salt undergoes various chemical reactions, including:
Oxidation: The benzyloxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced using hydrogenation methods to remove the benzyloxy group.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzyloxyethyl aldehydes or carboxylic acids.
Reduction: Ethyl-substituted barbituric acid derivatives.
Substitution: Various alkylated barbituric acid derivatives.
Applications De Recherche Scientifique
Barbituric acid, 5-(2-benzyloxyethyl)-5-ethyl-, sodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of central nervous system disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of barbituric acid, 5-(2-benzyloxyethyl)-5-ethyl-, sodium salt involves its interaction with central nervous system receptors. The compound can bind to GABA receptors, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. Additionally, the benzyloxyethyl group may influence its binding affinity and selectivity for different receptor subtypes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Barbituric acid: The parent compound, known for its sedative properties.
Phenobarbital: A widely used barbiturate with anticonvulsant properties.
Thiopental: A barbiturate used as an anesthetic agent.
Uniqueness
Barbituric acid, 5-(2-benzyloxyethyl)-5-ethyl-, sodium salt is unique due to the presence of the benzyloxyethyl group, which can modify its pharmacokinetic and pharmacodynamic properties. This structural modification can lead to differences in its therapeutic effects, receptor binding affinity, and metabolic stability compared to other barbiturates .
Propriétés
Numéro CAS |
66942-02-7 |
|---|---|
Formule moléculaire |
C15H17N2NaO4 |
Poids moléculaire |
312.30 g/mol |
Nom IUPAC |
sodium;5-ethyl-4,6-dioxo-5-(2-phenylmethoxyethyl)-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C15H18N2O4.Na/c1-2-15(12(18)16-14(20)17-13(15)19)8-9-21-10-11-6-4-3-5-7-11;/h3-7H,2,8-10H2,1H3,(H2,16,17,18,19,20);/q;+1/p-1 |
Clé InChI |
NLTXCCGSKUCJAP-UHFFFAOYSA-M |
SMILES canonique |
CCC1(C(=O)NC(=NC1=O)[O-])CCOCC2=CC=CC=C2.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


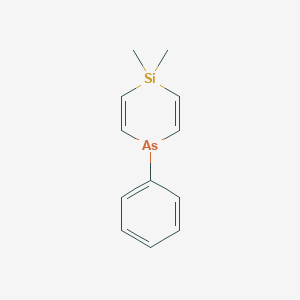

![N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide](/img/structure/B14483191.png)



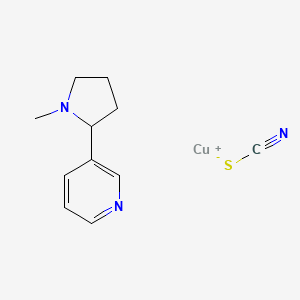
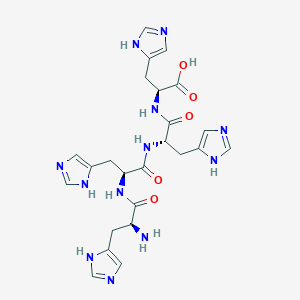
![Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate](/img/structure/B14483220.png)
